Noroxyclothepin - 34775-62-7

Noroxyclothepin

Catalog Number: EVT-1563652
CAS Number: 34775-62-7
Molecular Formula: C20H23ClN2OS
Molecular Weight: 374.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Noroxyclothepin is derived from the modification of the chemical structure of oxyclothepin. It is classified as a phenothiazine derivative, a group of compounds commonly used in the treatment of mental health disorders due to their dopamine receptor antagonism properties. Phenothiazines are known to exert their effects primarily through interactions with neurotransmitter systems, particularly dopamine.

Synthesis Analysis

Methods and Technical Details

The synthesis of Noroxyclothepin typically involves several key steps, which may vary based on specific laboratory protocols. The general approach includes:

  1. Starting Materials: The synthesis begins with phenothiazine derivatives as starting materials.
  2. Reactions: Common reactions include alkylation and acylation processes, where specific functional groups are introduced to modify the parent compound's structure.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate Noroxyclothepin from by-products and unreacted materials.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

Noroxyclothepin has a complex molecular structure characterized by its phenothiazine backbone. The molecular formula can be represented as C18H20N2SC_{18}H_{20}N_2S, indicating the presence of nitrogen and sulfur atoms within its structure. Key features include:

  • Phenothiazine Core: This core structure is responsible for its pharmacological activity.
  • Substituents: Various substituents on the core can influence its efficacy and specificity for various receptors.

Data Representation

  • Molecular Weight: Approximately 300.43 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within a defined range consistent with phenothiazine derivatives.
Chemical Reactions Analysis

Reactions and Technical Details

Noroxyclothepin can undergo various chemical reactions that are significant for its medicinal chemistry:

  1. Electrophilic Aromatic Substitution: This reaction can modify the aromatic rings in the phenothiazine structure, potentially enhancing its biological activity.
  2. Reduction Reactions: Reduction can lead to modifications that may alter its pharmacokinetic properties.
  3. Hydrolysis: Hydrolysis reactions can occur under certain conditions, affecting stability and solubility.

These reactions are crucial for developing derivatives with improved therapeutic profiles.

Mechanism of Action

Process and Data

The mechanism of action of Noroxyclothepin primarily involves antagonism at dopamine D2 receptors in the central nervous system. This action leads to:

Data from pharmacological studies suggest that Noroxyclothepin exhibits a favorable profile for managing psychotic symptoms while minimizing side effects common to other antipsychotics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents but may have limited solubility in water, affecting its formulation for clinical use.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's solubility may vary significantly with pH changes, influencing its bioavailability.

Relevant analyses often include stability studies under various environmental conditions to ensure efficacy throughout its shelf life.

Applications

Scientific Uses

Noroxyclothepin has potential applications in:

  1. Psychiatric Treatment: Primarily investigated for use in treating schizophrenia and related disorders due to its antipsychotic properties.
  2. Research Tool: Used in pharmacological studies to understand dopamine receptor interactions and develop new antipsychotic medications.
  3. Chemical Biology: Its synthesis and modification serve as a model for designing novel compounds targeting similar pathways in neuropharmacology.
Introduction to Noroxyclothepin: Chemical and Pharmacological Profile

Structural Characterization of Noroxyclothepin

Molecular Composition and Isomeric Variants

Noroxyclothepin possesses the molecular formula C₃₀H₄₁ClN₂O₂S and a molecular weight of 529.19 g/mol. Its structure integrates three key moieties:

  • Tricyclic Core: A 10,11-dihydrodibenzo[b,f]thiepin system, substituted with chlorine at the 8-position, providing lipophilicity and influencing receptor binding geometry.
  • Piperazine Linker: Attached to the tricyclic core at position 10, serving as a spacer and contributing to receptor affinity.
  • Decanoate Ester Chain: A long-chain fatty acid ester (CH₃(CH₂)₈C(=O)O-) linked via an ethyl spacer to the piperazine nitrogen. This moiety significantly enhances lipophilicity compared to non-esterified analogues like oxyclothepin or clozapine [3].

Table 1: Molecular Characteristics of Noroxyclothepin

PropertyValue
Systematic IUPAC Name2-(4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl)ethyl decanoate
Molecular FormulaC₃₀H₄₁ClN₂O₂S
Molecular Weight529.19 g/mol
Canonical SMILESCCCCCCCCCC(=O)OCCN1CCN(CC1)C1CC2=CC=CC=C2SC2=CC=C(Cl)C=C21
InChI KeyXGFMSHCXHQAOSI-UHFFFAOYSA-N
Key Structural Features8-Chloro-dihydrodibenzothiepin core, Piperazine, Ethyl linker, Decanoate ester

Isomeric complexity primarily arises from the flexibility of the decanoate chain and potential conformational isomers around the piperazine-tricyclic core junction and the ester bond. The saturated 10,11-position in the dihydrodibenzothiepin core eliminates geometric isomerism at this point. No distinct stereoisomers (enantiomers or diastereomers) are reported for Noroxyclothepin, suggesting the parent synthesis and modification do not introduce chiral centers [3].

Synthesis Pathways and Key Intermediate Compounds

Detailed synthetic routes specific to Noroxyclothepin are not extensively documented in the available literature. However, based on its structure and nomenclature, its synthesis likely follows a multi-step sequence common to related tricyclic neuroleptics, proceeding through key intermediates:

  • Tricyclic Core Formation: Synthesis of 8-chloro-10,11-dihydrodibenzo[b,f]thiepin, likely via cyclization reactions involving appropriate chlorinated diphenyl sulfide precursors and succinic anhydride derivatives or equivalent ring-closing strategies.
  • Piperazine Introduction: Reaction of the tricyclic core (likely activated at position 10, e.g., as a ketone followed by reduction to the secondary alcohol, or directly as a reactive halide) with a protected piperazine derivative.
  • N-Desmethylation (Nor-formation): This critical step involves the selective removal of an N-methyl group from a precursor like oxyclothepin. This could be achieved via classical methods such as reaction with α-chloroethyl chloroformate (resulting in a carbamate that decomposes to the secondary amine) or catalytic dealkylation techniques.
  • Esterification: The final step involves coupling the secondary amine nitrogen of the nor-metabolite intermediate (Noroxyclothepin base) with decanoyl chloride or via direct esterification using decanoic acid under activating conditions (e.g., DCC, Steglich esterification). The ethyl spacer between the piperazine nitrogen and the ester oxygen is typically incorporated during the synthesis of the piperazine-ethanol intermediate before attachment to the core or during the esterification step [3] [7].

Table 2: Probable Key Intermediates in Noroxyclothepin Synthesis

IntermediateRole in Synthesis
8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-one/-10-ol/-10-halideProvides the core tricyclic structure for nucleophilic substitution.
1-(2-Hydroxyethyl)piperazineIntroduces the piperazine group and the ethanol linker for esterification.
Noroxyclothepin base (Desmethyl precursor)The active pharmacophore before esterification (N-desmethyloxyclothepin).
Decanoyl chloride / Decanoic AcidSource of the decanoate ester chain for coupling to the nor-base.

Pharmacological Classification and Receptor Affinity

Noroxyclothepin belongs to the pharmacological class of tricyclic serotonin antagonists, specifically designed for sustained receptor blockade. Its core structure, sharing features with potent serotonin antagonists like ritanserin and the tricyclic neuroleptic clozapine (and its metabolite norclozapine), predicts a primary mechanism centered on antagonism, particularly at serotonin 5-HT₂ receptors.

Mechanistic Action as a Serotonin Antagonist

The dibenzothiepin/piperazine structure is characteristic of high-affinity serotonin 5-HT₂ receptor antagonists. Ritanserin, a potent and selective 5-HT₂A/₂C antagonist, exemplifies this class. Noroxyclothepin is anticipated to function similarly, acting as a competitive antagonist at serotonin receptors, primarily 5-HT₂ subtypes (especially 5-HT₂A). This antagonism prevents serotonin binding and subsequent Gq-protein activation, thereby inhibiting downstream signaling cascades like phospholipase C (PLC) activation, inositol trisphosphate (IP₃) production, diacylglycerol (DAG) formation, and intracellular calcium mobilization [5] [8] [10].

The presence of the long-chain decanoate ester significantly modifies the pharmacokinetics but not the fundamental pharmacodynamics. It serves as a lipophilic depot, slowly releasing the active moiety, Noroxyclothepin base (the desmethylated secondary amine), via enzymatic hydrolysis in vivo. This active metabolite then binds to and blocks serotonin receptors. The slow release mechanism prolongs the receptor occupancy and functional antagonism compared to the non-esterified parent drug [3] [5].

Comparative Binding Kinetics with Related Tricyclic Compounds

While direct kinetic data for Noroxyclothepin binding is scarce, insights can be drawn from structurally and pharmacologically related compounds like ritanserin and norclozapine:

  • Affinity and Specificity: Ritanserin exhibits exceptionally high affinity for 5-HT₂A receptors (IC₅₀ ≈ 0.3-0.9 nM after preincubation), with significantly lower affinity (>30-fold) for histamine H₁, dopamine D₂, and adrenergic α₁/α₂ receptors [5]. Noroxyclothepin, sharing the tricyclic/piperazine pharmacophore, is expected to have moderate to high affinity for 5-HT₂ receptors, although likely less selective than ritanserin due to structural differences (e.g., the dihydrothiepin vs. benzodioxane core). Norclozapine, a major metabolite of clozapine, acts as an M₁ muscarinic agonist and 5-HT₂A inverse agonist/antagonist with complex pharmacology, including D₂/D₃ partial agonism [7].
  • Kinetics of Binding:
  • Association: Data unavailable for Noroxyclothepin. Ritanserin's high affinity suggests a relatively favorable association rate.
  • Dissociation: A defining characteristic of potent antagonists like ritanserin is very slow dissociation kinetics from the 5-HT₂A receptor (reported dissociation half-life, t₁/₂ ≈ 160 minutes). This prolonged receptor occupancy contributes significantly to its long duration of action in vivo [5]. The active Noroxyclothepin base, once released from the ester prodrug, is anticipated to display similarly slow dissociation kinetics from its primary target receptors due to structural similarities within the pharmacophore region. This kinetic profile contrasts with faster dissociation rates observed for ligands at other receptors (e.g., ritanserin dissociates from D₂ receptors with t₁/₂ ≈ 11 minutes) [5].
  • Impact of Ester Modification: The decanoate esterification profoundly impacts pharmacokinetics (PK) rather than pharmacodynamics (PD). It creates a depot formulation, ensuring sustained release of the active antagonist. While the binding kinetics of the released active metabolite are crucial, the ester itself primarily governs the rate of delivery and hence the temporal profile of receptor occupancy and blockade. This contrasts with non-esterified antagonists requiring more frequent dosing to maintain therapeutic receptor coverage [3] [5].

Table 3: Comparative Receptor Binding Profile of Noroxyclothepin and Related Tricyclic Compounds

CompoundPrimary Target/MechanismReceptor Affinity (Representative)Binding Kinetics (Representative)Structural Notes
NoroxyclothepinSerotonin 5-HT₂ Antagonist (Prodrug)Predicted: Moderate-High 5-HT₂AActive Metabolite: Predicted slow dissociation8-Cl-Dihydrodibenzothiepin + Piperazine + Decanoate Ester
Noroxyclothepin BaseSerotonin 5-HT₂ AntagonistPredicted: Moderate-High 5-HT₂APredicted slow dissociation (t₁/₂ ~ minutes-hours)Desmethyl metabolite (Secondary amine)
RitanserinPotent 5-HT₂A/₂C Antagonist5-HT₂A IC₅₀: 0.3-0.9 nM; H₁ IC₅₀: ~39 nM; D₂ IC₅₀: ~77 nMDissociation t₁/₂: 5-HT₂A: ~160 min; H₁: ~77 min; D₂: ~11 minBenzodioxane + Piperazine derivative
Norclozapine (N-Desmethylclozapine)M₁ mAChR Agonist; 5-HT₂A Inverse Agonist/Antagonist; D₂/D₃ Partial AgonistComplex profile (M₁ agonist, 5-HT₂A antagonist, D₂ partial agonist)Kinetic data less prominent; complex functional activityDibenzodiazepine tricyclic core (Clozapine metabolite)

Properties

CAS Number

34775-62-7

Product Name

Noroxyclothepin

IUPAC Name

2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol

Molecular Formula

C20H23ClN2OS

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C20H23ClN2OS/c21-16-5-6-20-17(14-16)18(13-15-3-1-2-4-19(15)25-20)23-9-7-22(8-10-23)11-12-24/h1-6,14,18,24H,7-13H2

InChI Key

PVUHXHTYYBAJFF-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Synonyms

8-chloro-10-(4-hydroxyethyl)piperazino-10,11- dihydrodibenzo(b,f)thiepin
noroxyclothepin

Canonical SMILES

C1CN(CCN1CCO)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.